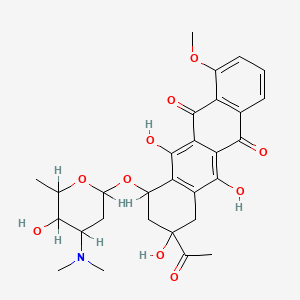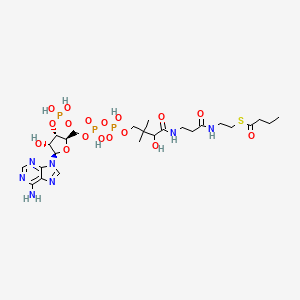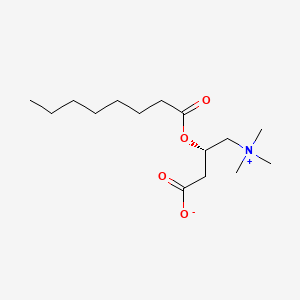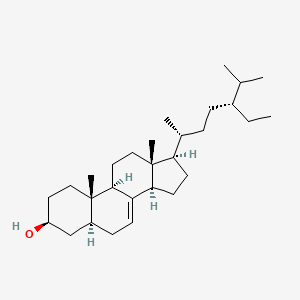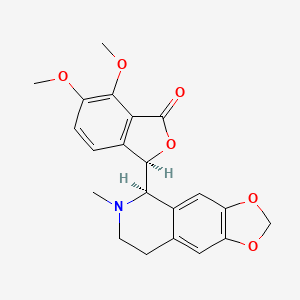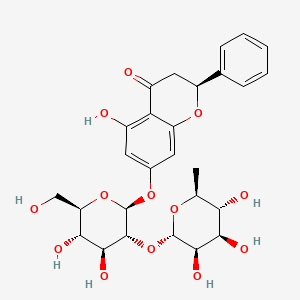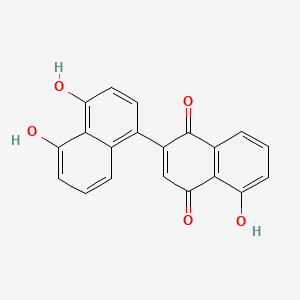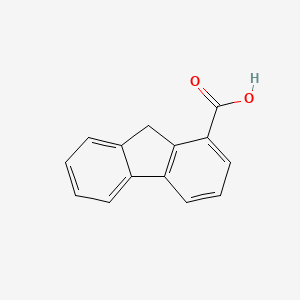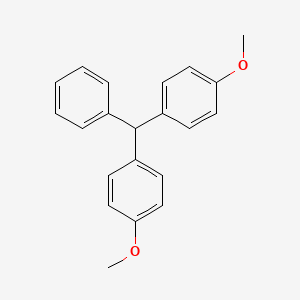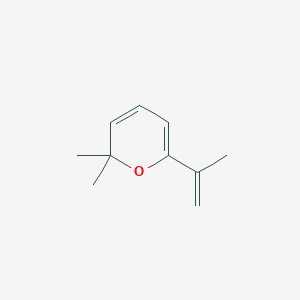
铕
描述
Europium is a rare earth element that is commonly used in scientific research, especially in the field of biochemistry. It is a silvery-white metal with a relatively low melting point and a high electrical conductivity. Europium has a wide range of applications in science, including its use as a fluorescent marker, a catalyst, and a radioactive tracer.
科学研究应用
电视和电脑显示器
铕广泛用作彩色电视和电脑屏幕生产中的红色荧光粉。它的磷光,尤其是在氧化后,使其适合此目的。 这些显示器中的红色鲜艳而清晰,这得益于铕的特定特性 .
量子计算
正在研究使用掺铕化合物进行量子计算应用。正在探索铕的磁性和光学特性,以创建量子位,它是量子计算机中数据存储的基本单位。 这可能显着推动量子信息处理领域的发展 .
纳米技术和量子材料
铕处于量子材料和纳米技术研究的最前沿。 科学家正在研究掺铕化合物在这些领域的潜在应用,其中该元素的特性可以被利用用于各种技术进步 .
作用机制
Target of Action
Europium (Eu), a member of the lanthanide series, is known for its unique luminescent properties . It is primarily used in the production of television screens and computer monitors due to its red phosphorescence . In the field of medicinal chemistry, Europium complexes have been studied for their interaction with G-Protein-Coupled Receptors (GPCRs) .
Mode of Action
Europium’s mode of action is primarily through its luminescent properties. The luminescent chemosensor properties of Eu (III) carboxylatodibenzoylmethanates have been studied, revealing a linear increase in the Eu (III) luminescence intensity with increasing analyte concentration . This property is utilized in sensor devices .
Biochemical Pathways
Europium’s biochemical pathways are often studied in the context of GPCRs activation. The most studied steps involve the measurement of activated GTP- α subunit and stimulated intracellular cAMP . Europium complexes have been used as alternative probes to [35S]GTP γS or [3H]cAMP in studying these pathways .
Pharmacokinetics
Europium compounds like europium oxide are used in thin film deposition, semiconductor, display, led and photovoltaic devices, functional coating, and other optical information storage industries .
Result of Action
Europium’s primary result of action is its luminescent properties. It is used in the production of television screens and computer monitors due to its ability to glow red under UV light . In a biochemical context, Europium complexes have been used as probes in studying the activation of GPCRs .
Action Environment
The action of Europium can be influenced by environmental factors. For instance, soil contamination with Europium has been shown to impact the growth, photosynthesis, and redox homeostasis in barley, and these effects could be mitigated by elevated CO2 . Furthermore, the discharge of acid mine drainage, characterized by a high concentration of rare earth elements including Europium, poses a significant threat to the health of ecosystems surrounding water sources .
安全和危害
Europium may intensify fire and is an oxidizer. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness and dizziness . It should be handled in an enclosed, controlled process. Use non-sparking tools. Protect from sources of ignition. Avoid creating dust. Provide adequate ventilation if dusts are created. Avoid breathing dust or fumes. Avoid contact with skin and eyes .
未来方向
The global europium market size was valued at USD 259.97 million in 2022 and is expected to expand at a CAGR of 4.92% during the forecast period, reaching USD 346.79 million by 2028 . The rapidly-growing consumer electronics industry across the globe is likely to have significant impacts on the overall industry growth . Technical development in the field of earth metal nano-crystals and upsurge in the demand for flat panel displays and LEDs are the prime growth drivers of the global europium market .
Relevant Papers
- “The biological functions of europium-containing biomaterials: A systematic review” summarizes the relevant literature concerning the osteogenic, angiogenic, neuritogenic, antibacterial, and anti-tumor properties of Europium .
- “New europium complexes and their use in red light-emitting diodes and vapoluminescent sensors” discusses the use of Europium in LEDs .
- “Synthesis, characterization and photoluminescent properties of europium complexes” discusses the photoluminescent properties of Europium .
生化分析
Biochemical Properties
Europium plays a role in biochemical reactions primarily through its interactions with various biomolecules. In plants, europium has been shown to bind with organic and inorganic phosphate groups, forming europium-protein complexes . These interactions are crucial for understanding the uptake and distribution of europium in biological systems. Additionally, europium can complex with malate, citrate, and aspartate, which are important metabolites in cellular processes . The binding of europium to these biomolecules can influence the biochemical pathways in which these metabolites are involved.
Cellular Effects
The effects of europium on various types of cells and cellular processes are diverse. In plant cells, europium has been observed to accumulate in different tissues, including roots and leaves . This accumulation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of europium in plant cells can alter the expression of genes involved in stress responses and nutrient uptake. Additionally, europium can influence cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, europium exerts its effects through various binding interactions with biomolecules. Europium can bind to phosphate groups, forming stable complexes that can influence enzyme activity and gene expression . For instance, europium has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, europium can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as europium-bound proteins can act as transcription factors or co-factors in gene regulatory networks.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of europium can change over time due to its stability and degradation properties. Studies have shown that europium can remain stable in plant tissues for several days, with maximum accumulation observed after four days . Over time, the distribution of europium within the plant can change, with different europium species being detected in various tissues. Long-term exposure to europium can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Metabolic Pathways
Europium is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. In plants, europium has been shown to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and amino acid metabolism . These interactions can influence the metabolic flux within the cell, leading to changes in the levels of key metabolites. For example, europium can inhibit the activity of certain TCA cycle enzymes, leading to a buildup of intermediates and a decrease in ATP production. Additionally, europium can affect the synthesis and degradation of amino acids by interacting with key enzymes in these pathways.
Transport and Distribution
The transport and distribution of europium within cells and tissues are mediated by various transporters and binding proteins. In plants, europium is transported through the vascular bundle, with different europium species being detected in various tissues . The distribution of europium within the plant can change over time, with different europium species being detected in roots, stems, and leaves. Additionally, europium can interact with specific transporters and binding proteins, which can influence its localization and accumulation within the cell.
Subcellular Localization
The subcellular localization of europium is influenced by various targeting signals and post-translational modifications. In plant cells, europium has been detected in different subcellular compartments, including the cytoplasm, nucleus, and organelles . The localization of europium within these compartments can affect its activity and function. For example, europium localized in the nucleus can interact with transcription factors and influence gene expression, while europium in the cytoplasm can interact with metabolic enzymes and affect cellular metabolism. Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the localization and activity of europium-bound proteins.
属性
IUPAC Name |
europium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBJKLSAFTDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Eu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064695 | |
| Record name | Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.964 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Merck Index] Soft, malleable, steel-grey metal; Powder form may ignite in air; [Hawley] Quickly oxidizes in air; Ignites in air at about 150-180 deg C; [Reference #1] | |
| Record name | Europium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7440-53-1, 70446-10-5 | |
| Record name | Europium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium hydride (EuH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70446-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUROPIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444W947O8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Q & A
Q1: What is europium, and what is its molecular formula and weight?
A1: Europium is a chemical element and a lanthanide with the symbol Eu and atomic number 63. It is a moderately hard, silvery metal that readily oxidizes in air and reacts with water. As a pure element, it doesn't have a simple molecular formula like many compounds. Its atomic weight is 151.964 u.
Q2: What makes europium valuable in luminescence applications?
A2: Europium ions, particularly Eu3+, are renowned for their strong red luminescence, attributed to the hypersensitive behavior of the 5D0 → 7F2 transition. [] This property makes europium compounds highly desirable for applications like phosphors in displays, fluorescent lamps [], and optoelectronic devices. []
Q3: How does the structure of a europium complex impact its luminescence?
A3: The choice of ligands and their attachment points significantly influence the luminescence of europium complexes. For instance, dendritic β-diketonato ligands attached to the phenyl group of dibenzoylmethane successfully form europium(III) complexes, while those attached to the 2-position do not. [] The incorporation of a second ligand, such as 1,10-phenanthroline, can further enhance luminescence intensity. []
Q4: Can europium be incorporated into nanomaterials? If so, what are the benefits?
A4: Yes, europium can be incorporated into various nanomaterials. For example, europium-doped alumina nanophosphors exhibit efficient luminescent emission, particularly when synthesized with lower europium content and annealing temperatures. [] These nanophosphors show a dominant excitation peak at 395 nm (7F0–5L6 transition), unlike bulk europium-doped alumina. []
Q5: How do inert lanthanide ions influence the luminescence of europium complexes?
A5: Introducing inert lanthanide ions like La3+, Y3+, or Gd3+ into europium complexes doesn't shift the luminescence peak position but significantly enhances the luminescent intensity. [] This is due to the increased efficiency of energy transfer processes within the complex.
Q6: Can europium be used to study biological systems?
A6: Yes, europium can be used as a fluorescent probe in biological research. For instance, time-resolved europium(III) excitation spectroscopy, which utilizes the 7F0 → 5D0 transition, can probe the structure and equilibria of europium complexes and their binding to macromolecules. []
Q7: How does europium interact with plants?
A7: Studies using winter rye (Secale cereale L.) revealed that europium is absorbed by the plant and transported through its vascular bundles. [] Inside the plant, europium forms complexes with various organic acids like malate, citrate, and aspartate, indicating its potential impact on plant metabolism. []
Q8: Can europium be used in catalytic applications?
A8: Yes, low-valent europium species introduced into Y-zeolites exhibit catalytic activity. For instance, they can catalyze the isomerization of but-1-ene at low temperatures (273 K) after being heated under vacuum. [] This isomerization proceeds through an allylic carbanion-type intermediate, and the catalytic activity is influenced by the alkali-metal cations in the Y-zeolite. []
Q9: What are the potential environmental impacts of europium?
A9: Europium isotopes, particularly 152Eu, 154Eu, and 155Eu, pose a potential radiological hazard due to their long half-lives and radiotoxicity. [] These isotopes are found in spent nuclear reactor control rods and require careful waste management strategies to minimize environmental risks.
Q10: Can europium be incorporated into thin films? What applications do such films have?
A10: Yes, europium silicate thin films can be fabricated on silicon substrates using techniques like radio-frequency sputtering. [] These films have potential in electroluminescent devices, demonstrating broad-band electroluminescence with reasonable efficiency. []
Q11: How does europium behave in different solvent environments?
A11: The solvation of europium(III) is greatly influenced by the solvent environment. In room-temperature ionic liquids (RTILs), the nature of the RTIL anion dictates whether europium exists as solvated ions or as neutral, undissociated EuTf3 moieties. [] Factors like RTIL viscosity and the specific europium salt used also impact the coordination of additional anions to the europium. []
Q12: What factors influence the extraction of europium from solutions?
A12: Factors such as pH, extractant concentration, and the specific extractant used can significantly impact europium extraction efficiency. For example, using fatty acids as extractants, the extraction efficiencies for yttrium and europium decrease with decreasing extractant concentration at a constant pH. [] Additionally, the type of fatty acid influences selectivity, with tetradecanoic acid showing the highest selectivity for yttrium and europium. []
Q13: How does europium interact with other materials in a solid-state matrix?
A13: In a solid-state matrix, europium interacts with surrounding atoms and molecules, influencing its energy levels and luminescent behavior. For example, in europium-doped GaN nanocrystals, the emission spectra reveal two main bands: one related to the GaN core and the second attributed to surface/defect states. [] The relative intensities of these bands are influenced by the europium concentration, impacting the surface-to-volume ratio of the nanocrystals. []
Q14: What are some promising avenues for future research on europium?
A14: Future research on europium could explore:
- Developing more efficient and stable europium-based luminescent materials: This includes exploring new ligands and synthesis methods for europium complexes, as well as optimizing the composition and structure of europium-doped nanomaterials for improved luminescence properties. [, , ]
- Expanding the use of europium-based probes in biological systems: Investigating new applications for time-resolved europium(III) excitation spectroscopy and developing novel europium-based probes for targeted imaging and sensing in biological systems hold significant potential. []
- Optimizing the catalytic activity of europium-containing zeolites: Further research is needed to fine-tune the catalytic properties of low-valent europium species in zeolites by adjusting synthesis parameters and exploring different reaction conditions. []
- Developing safe and sustainable methods for handling and recycling europium: As the demand for europium increases, research into environmentally friendly extraction techniques, recycling strategies, and waste management solutions is crucial for resource efficiency and environmental protection. [, , ]
- Exploring new applications for europium compounds: This includes investigating their potential in areas like high-temperature sensors [], biomedical applications like drug delivery systems [], and other emerging technologies that can benefit from the unique properties of europium.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)
